Product packaging for Benzamide, N-2-benzothiazolyl-4-butyl-(Cat. No.:CAS No. 200726-42-7)

Benzamide, N-2-benzothiazolyl-4-butyl-

Cat. No.: B8584599
CAS No.: 200726-42-7
M. Wt: 310.4 g/mol
InChI Key: HDOTYOCTLWEVGR-UHFFFAOYSA-N
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Description

General Overview of Benzothiazole (B30560) and Benzamide (B126) Core Structures in Bioactive Molecules

The benzothiazole nucleus, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a prominent scaffold in a multitude of biologically active compounds. jchemrev.comjchemrev.comijpsr.com This heterocyclic system is present in various natural and synthetic molecules that exhibit a wide array of therapeutic properties. indexcopernicus.com The versatility of the benzothiazole ring allows for substitutions at various positions, which can significantly modulate the biological activity of the resulting derivatives. nih.gov Research has demonstrated that benzothiazole-containing compounds possess anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities, among others. jchemrev.comjchemrev.comtandfonline.com

Similarly, the benzamide moiety is a critical pharmacophore in numerous approved drugs and investigational molecules. amazonaws.com This functional group, consisting of a benzene ring attached to an amide, can engage in crucial hydrogen bonding interactions with biological targets, a key factor in its therapeutic efficacy. The substitution pattern on the benzene ring of the benzamide core can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Significance of N-Benzothiazolyl Benzamide Derivatives in Contemporary Pharmaceutical Research

The conjugation of benzothiazole and benzamide moieties into a single molecular entity, as seen in N-benzothiazolyl benzamide derivatives, has emerged as a fruitful strategy in drug discovery. rsc.org This combination can lead to synergistic effects or novel mechanisms of action. Researchers have synthesized and evaluated a variety of these derivatives, revealing their potential as potent therapeutic agents.

For instance, certain N-benzothiazolyl benzamide analogs have been investigated as allosteric activators of human glucokinase, an important target in the management of type 2 diabetes. japsonline.com In the realm of infectious diseases, these derivatives have shown promising antibacterial and antifungal activities. rsc.orgnih.gov The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes. mdpi.com Furthermore, the anticancer potential of this class of compounds is an active area of investigation, with studies reporting significant cytotoxicity against various cancer cell lines. nih.govnih.govresearchgate.netmdpi.com The mechanism of anticancer action can involve the inhibition of key enzymes like tyrosine kinases or topoisomerases, and the induction of apoptosis. nih.gov

The following table provides a summary of the diverse biological activities reported for N-benzothiazolyl benzamide derivatives:

Biological ActivityTherapeutic Target/MechanismReference
AnticancerTyrosine kinase inhibition, Topoisomerase inhibition, Apoptosis induction nih.gov
AntimicrobialInhibition of microbial enzymes rsc.orgnih.govmdpi.com
AntidiabeticAllosteric activation of glucokinase japsonline.com
Anti-inflammatoryNot specified indexcopernicus.com
AnticonvulsantNot specified indexcopernicus.com

Scope and Research Focus on N-2-Benzothiazolyl-4-butyl-Benzamide and Closely Related Analogs

While extensive research exists for the broader class of N-benzothiazolyl benzamides, specific data on N-2-Benzothiazolyl-4-butyl-Benzamide is limited in publicly available scientific literature. Therefore, this article will focus on this specific compound and its closely related analogs, particularly those with substitutions at the 4-position of the benzamide ring. The rationale for this focus lies in the principle of structure-activity relationships (SAR), where small structural modifications, such as the introduction of a butyl group, can significantly impact the pharmacological profile of a molecule.

Research on analogs with alkyl or other substituents at the 4-position of the benzamide ring can provide valuable insights into the potential biological activities and therapeutic applications of N-2-Benzothiazolyl-4-butyl-Benzamide. For example, a study on N-benzothiazol-2-yl benzamide derivatives with N-butyl and N-propyl sulfonamide moieties, while not identical, provides clues about the tolerance for alkyl groups in this region of the molecule. japsonline.com The study found that derivatives with N-butyl and N-propyl sulfonamide moieties were ineffective as glucokinase activators, suggesting that the nature and position of the alkyl group are critical for this specific activity. japsonline.com

The synthesis of N-benzothiazolyl benzamide derivatives typically involves the condensation of a substituted benzoyl chloride with 2-aminobenzothiazole (B30445). japsonline.com For N-2-Benzothiazolyl-4-butyl-Benzamide, this would likely involve the reaction of 4-butylbenzoyl chloride with 2-aminobenzothiazole.

The following table outlines the general synthetic approach and potential areas of biological investigation for N-2-Benzothiazolyl-4-butyl-Benzamide and its analogs, based on existing research on this class of compounds.

Research AreaDescriptionKey Considerations
SynthesisCondensation of 4-butylbenzoyl chloride with 2-aminobenzothiazole.Reaction conditions, purification, and structural characterization (NMR, Mass Spectrometry).
Antimicrobial ActivityScreening against a panel of pathogenic bacteria and fungi.Determination of Minimum Inhibitory Concentration (MIC) values.
Anticancer ActivityEvaluation of cytotoxicity against various cancer cell lines.Determination of IC50 values and investigation of the mechanism of action.
Enzyme Inhibition AssaysTesting against specific enzymes relevant to diseases like cancer or diabetes.Kinase assays, topoisomerase assays, etc.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2OS B8584599 Benzamide, N-2-benzothiazolyl-4-butyl- CAS No. 200726-42-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200726-42-7

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-butylbenzamide

InChI

InChI=1S/C18H18N2OS/c1-2-3-6-13-9-11-14(12-10-13)17(21)20-18-19-15-7-4-5-8-16(15)22-18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20,21)

InChI Key

HDOTYOCTLWEVGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2 Benzothiazolyl 4 Butyl Benzamide Analogs

Retrosynthetic Analysis and Key Precursors for Benzamide (B126), N-2-benzothiazolyl-4-butyl- Synthesis

A retrosynthetic analysis of the target compound, Benzamide, N-2-benzothiazolyl-4-butyl-, reveals that the core structure can be disconnected at the amide bond. This is the most logical and common disconnection for benzamide derivatives. This approach simplifies the molecule into two primary precursors: an amine component and a carboxylic acid component.

Key Precursors:

Amine Component: 2-Aminobenzothiazole (B30445)

Carboxylic Acid Component: 4-Butylbenzoic acid

The synthesis, therefore, hinges on the formation of an amide linkage between the 2-amino group of the benzothiazole (B30560) ring and the carboxyl group of 4-butylbenzoic acid. The 4-butylbenzoic acid would typically be activated to facilitate the reaction, for instance, by converting it into its corresponding acyl chloride, 4-butylbenzoyl chloride.

Established Synthetic Pathways for N-Benzothiazolyl Benzamide Derivatives

The construction of N-benzothiazolyl benzamide derivatives is primarily achieved through two key stages: the formation of the amide bond and the synthesis or modification of the benzothiazole ring itself.

Amidation Reactions and Coupling Strategies

The formation of the amide bond is a crucial step in synthesizing the target molecule and its analogs. nih.gov This is typically accomplished via a nucleophilic acyl substitution reaction where the nucleophilic 2-aminobenzothiazole attacks an activated carboxylic acid derivative. nih.govrsc.org

A prevalent and effective method involves the reaction of 2-aminobenzothiazole with a substituted benzoyl chloride. japsonline.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, studies have reported the synthesis of various N-benzothiazol-2-yl benzamide analogs by refluxing the corresponding acid chlorides with 2-aminobenzothiazole. japsonline.com Another approach involves using sodium bicarbonate (NaHCO3) as an acid scavenger in a solvent like dichloromethane (B109758) (CH2Cl2) at low temperatures. nih.gov

A variety of coupling reagents, widely used in peptide synthesis and general amide bond formation, can also be employed to facilitate the reaction directly between a carboxylic acid and 2-aminobenzothiazole. These reagents activate the carboxylic acid in situ. While the specific use of all modern coupling reagents for this exact scaffold is not exhaustively documented, their general applicability is well-established. luxembourg-bio.comresearchgate.net

Table 1: Selected Amidation Conditions for N-Benzothiazolyl Benzamide Analogs
Carboxylic Acid DerivativeAmineReagents/CatalystSolventConditionsReference
Substituted Benzoyl Chlorides2-Aminobenzothiazole--Reflux japsonline.com
Cinnamic Acid Chlorides2-AminobenzothiazoleNaHCO₃CH₂Cl₂0–5 °C to Room Temp nih.gov
Chloroacetyl Chloride2-AminobenzothiazoleTriethylamineDry Benzene (B151609)Ice-cold acs.org

Heterocyclic Ring Formation and Modification for Benzothiazole Moiety

The synthesis of the benzothiazole core itself is a well-documented area of heterocyclic chemistry, providing pathways to a wide array of substituted 2-aminobenzothiazole precursors. The most common and versatile method for constructing the benzothiazole ring system is the condensation reaction of a 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.combohrium.com

This strategy allows for the introduction of various substituents at the 2-position of the benzothiazole ring. For the synthesis of the key precursor, 2-aminobenzothiazole, several methods exist, including the reaction of anilines with thiocyanogen (B1223195) sources like potassium thiocyanate (B1210189) in the presence of an oxidizing agent such as bromine. ijcrt.orgnih.gov Alternative methods involve the intramolecular cyclization of phenylthioureas. nih.govnih.gov

Furthermore, substituted 2-aminobenzenethiols can be used as starting materials to generate benzothiazole rings with desired substitution patterns on the benzene portion of the scaffold. This modularity is key to creating a diverse library of analogs.

Table 2: Common Reagents for Benzothiazole Synthesis from 2-Aminobenzenethiol
ReagentResulting 2-SubstituentReference
AldehydesAryl/Alkyl mdpi.comnih.gov
Carboxylic AcidsAryl/Alkyl nih.gov
Acyl ChloridesAryl/Alkyl nih.gov
NitrilesAryl/Alkyl organic-chemistry.org

Advanced Synthetic Techniques Applicable to N-2-Benzothiazolyl-4-butyl-Benzamide Analogs

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of N-2-benzothiazolyl-4-butyl-benzamide and its analogs to improve efficiency, reduce environmental impact, and accelerate the discovery process.

Green Chemistry Approaches in Benzothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles. bohrium.com These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. bohrium.comorgchemres.org For the synthesis of the benzothiazole core, several green methods have been reported:

Use of Green Solvents: Reactions have been successfully carried out in environmentally benign solvents such as water rsc.org, glycerol (B35011) nih.gov, and ethanol (B145695). nih.gov Glycerol, in particular, has been used as a solvent for the catalyst-free, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov

Heterogeneous Catalysis: The use of reusable solid catalysts, such as SnP2O7, simplifies product purification and reduces waste. mdpi.com

Alternative Reagents: A mixture of H2O2/HCl in ethanol has been used as an efficient catalytic system for the condensation of 2-aminothiophenol (B119425) with aldehydes at room temperature. nih.gov

Microwave-Assisted and One-Pot Multicomponent Reactions

To accelerate reaction times and improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. scielo.br The synthesis of benzothiazoles and related heterocycles has been shown to be significantly faster under microwave irradiation compared to conventional heating methods. scielo.brias.ac.inresearchgate.net For example, the condensation of 2-aminothiophenols with aldehydes can be achieved in minutes with excellent yields using microwave heating, often in green solvents like glycerol or even under solvent-free conditions. ias.ac.inresearchgate.net This technique could be readily applied to both the synthesis of the benzothiazole precursor and potentially the final amidation step.

One-pot multicomponent reactions (MCRs) offer another avenue for increasing synthetic efficiency. These reactions combine three or more reactants in a single vessel to form a complex product in one step, minimizing intermediate isolation and purification steps. nih.gov Several one-pot procedures for the synthesis of 2-substituted benzothiazoles have been developed. nih.govnanomaterchem.comresearchgate.net For instance, a one-pot, three-component reaction between a thiol, oxalyl chloride, and 2-aminothiophenol has been reported. nih.gov Adapting such strategies could allow for the rapid assembly of diverse N-2-benzothiazolyl-4-butyl-benzamide analogs from simple starting materials.

Design Principles for Structural Diversity in N-2-Benzothiazolyl-4-butyl-Benzamide Libraries

The generation of structurally diverse libraries of N-2-benzothiazolyl-4-butyl-benzamide analogs is a key strategy in medicinal chemistry to explore and optimize their biological activities. The design of these libraries is guided by established structure-activity relationships (SAR), which seek to understand how chemical modifications to different parts of the molecule influence its interaction with biological targets. The core structure of N-2-benzothiazolyl-4-butyl-benzamide offers several points for chemical modification, allowing for the systematic exploration of chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The primary design principles for creating structural diversity in libraries of these compounds revolve around the modification of three key components: the benzamide ring, the benzothiazole ring, and the amide linker.

A fundamental approach to introducing structural diversity involves the substitution of the benzamide ring. Researchers have explored the introduction of various functional groups at different positions of this ring to probe their effect on biological activity. For instance, in the development of allosteric activators of human glucokinase, a series of N-benzothiazol-2-yl benzamide derivatives were synthesized with different substituents on the benzamide moiety. researchgate.netjapsonline.com These modifications are intended to alter the electronic and steric properties of the molecule, which can lead to enhanced binding affinity and efficacy at the target protein.

Similarly, derivatization of the benzothiazole ring system is another critical strategy. The benzothiazole moiety is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. rjptonline.org Modifications to this part of the molecule can significantly impact its biological profile. Structure-activity relationship studies on benzothiazole-phenyl analogs have demonstrated that substitutions on this ring system can be well-tolerated by target enzymes. nih.gov

The amide linker connecting the benzamide and benzothiazole moieties also presents an opportunity for modification, although this is less commonly explored than ring substitutions. Altering the linker's length, flexibility, or replacing it with bioisosteres could lead to novel analogs with distinct pharmacological profiles.

A significant aspect of the design strategy is the use of in silico methods, such as molecular docking, to predict the binding interactions of designed analogs with their target proteins. japsonline.com This computational approach allows for the rational design of compounds with a higher probability of biological activity, thereby streamlining the synthetic efforts.

The following table summarizes the design principles and the corresponding regions of the N-2-benzothiazolyl-4-butyl-benzamide scaffold that are typically modified to generate structural diversity.

Scaffold Region Design Principle/Modification Strategy Rationale
Benzamide RingIntroduction of various substituents (e.g., alkyl, halogen, nitro, amino groups) at different positions.To modulate electronic properties, steric hindrance, and hydrogen bonding capacity, thereby influencing binding affinity and selectivity.
Benzothiazole RingSubstitution with different functional groups.To explore interactions with specific pockets of the target protein and to modify physicochemical properties such as solubility and metabolic stability.
Amide LinkerAlteration of linker length, rigidity, or replacement with isosteres.To optimize the spatial orientation of the benzamide and benzothiazole rings for improved target engagement.

In a study focused on developing dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a library of benzothiazole-phenyl-based analogs was synthesized. nih.gov The structure-activity relationship (SAR) study from this research indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. nih.gov This finding highlights a specific design principle where the incorporation of fluorine-containing moieties can be a valuable strategy for enhancing biological activity.

The synthesis of these diverse libraries often employs combinatorial chemistry approaches, where a common synthetic intermediate is reacted with a variety of building blocks to rapidly generate a large number of analogs. For example, a general synthetic route might involve the reaction of a substituted benzoic acid with 2-aminobenzothiazole. japsonline.com By using a diverse set of substituted benzoic acids, a library of N-2-benzothiazolyl-benzamide analogs with varied substituents on the benzamide ring can be efficiently produced.

The table below provides examples of specific analogs and their reported biological activities, illustrating the impact of structural modifications.

Compound Name Modification Biological Activity Reference
N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamideSubstitution on the benzamide ringAllosteric activator of human glucokinase researchgate.net
N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamideSubstitution on the benzamide ringAllosteric activator of human glucokinase researchgate.net
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamideModification of the benzamide and introduction of a piperidine (B6355638) linkerDual sEH/FAAH inhibitor nih.gov
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl) piperidine-4-carboxamideModification of the benzamide and introduction of a piperidine linkerDual sEH/FAAH inhibitor nih.gov

Ultimately, the design principles for creating structural diversity in N-2-benzothiazolyl-4-butyl-benzamide libraries are rooted in a systematic exploration of the chemical space around a core scaffold, guided by SAR studies and computational modeling, with the goal of identifying novel compounds with desired biological activities.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Benzothiazolyl 4 Butyl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed map of the molecular framework and its conformational dynamics can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of N-2-benzothiazolyl-4-butyl-benzamide is expected to show distinct signals corresponding to the different chemical environments of the protons. The butyl group attached at the para-position of the benzamide (B126) ring would present a characteristic pattern: a triplet near 0.9 ppm for the terminal methyl (-CH₃) protons, a sextet around 1.3 ppm for the adjacent methylene (B1212753) (-CH₂-) protons, a quintet around 1.6 ppm for the next methylene group, and a triplet near 2.7 ppm for the methylene protons attached directly to the aromatic ring.

The aromatic region is anticipated to be complex, showing signals for two different substituted benzene (B151609) rings. The 4-substituted benzoyl ring should exhibit a pair of doublets, characteristic of an AA'BB' system, between 7.3 and 8.0 ppm. The four protons on the benzothiazole (B30560) ring system would appear as a more complex multiplet pattern, typically between 7.2 and 8.1 ppm. A key signal is the amide proton (N-H), which is expected to appear as a broad singlet at a downfield chemical shift, typically above 12.0 ppm, due to its deshielded environment and potential involvement in hydrogen bonding. The broadness of this peak can also be indicative of hindered rotation around the C(O)-N(H) amide bond in solution. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of all carbon atoms. The butyl group would show four distinct signals in the aliphatic region (10-40 ppm). The aromatic region (110-150 ppm) would display signals for the ten unique carbon atoms of the two aromatic rings, including the substituted quaternary carbons. The amide carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 165-170 ppm. The carbon atom of the benzothiazole ring bonded to the amide nitrogen (C=N) is also characteristically deshielded, appearing around 158-160 ppm.

The precise chemical shifts obtained from these analyses are crucial for confirming the connectivity of the molecule and providing insights into its preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-2-Benzothiazolyl-4-butyl-Benzamide Predicted values are based on analogous structures and standard chemical shift increments.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Amide N-H~12.3 (s, 1H)-
Benzothiazole Ar-H7.35-8.10 (m, 4H)115-152
Benzamide Ar-H (AA'BB')7.40 (d, 2H), 7.95 (d, 2H)125-148
-CH₂ -Ar~2.70 (t, 2H)~35.5
-CH₂-CH₂ -Ar~1.60 (quintet, 2H)~33.2
-CH₂ -CH₃~1.35 (sextet, 2H)~22.3
-CH₃~0.92 (t, 3H)~13.9
Amide C=O-~166.0
Benzothiazole C=N-~159.0

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups and providing information about molecular structure and bonding.

For N-2-benzothiazolyl-4-butyl-benzamide, the IR spectrum is expected to be dominated by several characteristic absorption bands. A sharp, intense band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration (Amide A) of the secondary amide. The most prominent feature for the amide linkage is the C=O stretching vibration (Amide I band), which typically appears as a strong, sharp peak between 1650 and 1680 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is expected around 1520-1550 cm⁻¹.

Other significant vibrations include the C-H stretching modes of the aromatic rings (above 3000 cm⁻¹) and the butyl group's aliphatic C-H symmetric and asymmetric stretches (2850-2960 cm⁻¹). The C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. The benzothiazole moiety contributes specific vibrations, including the C=N stretching mode around 1560 cm⁻¹ and the C-S stretching vibration at lower wavenumbers (650-750 cm⁻¹).

Raman spectroscopy provides complementary data, particularly for non-polar bonds. The aromatic ring breathing modes and the symmetric C-S stretching vibration are often more intense in the Raman spectrum than in the IR spectrum, aiding in a more complete vibrational assignment.

Table 2: Predicted Vibrational Mode Frequencies (cm⁻¹) for N-2-Benzothiazolyl-4-butyl-Benzamide Frequencies are based on data from structurally similar benzamide and benzothiazole derivatives.

Vibrational Mode Assignment Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H StretchAmide A3300-3400 (Medium, Sharp)Weak
Aromatic C-H StretchAr-H3030-3100 (Medium)Strong
Aliphatic C-H StretchButyl CH₂, CH₃2850-2960 (Strong)Strong
C=O StretchAmide I1650-1680 (Very Strong)Medium
C=C/C=N StretchAromatic Rings, Benzothiazole1450-1600 (Multiple, Strong)Strong
N-H Bend / C-N StretchAmide II1520-1550 (Strong)Weak
C-N Stretch / N-H BendAmide III1250-1300 (Medium)Medium
C-S StretchBenzothiazole Ring650-750 (Medium)Strong

Mass Spectrometry for Molecular Fragmentation and Isotopic Abundance Profiling

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is commonly employed, which fragments the molecule into a reproducible pattern of smaller, characteristic ions that provides a structural puzzle to be solved.

The mass spectrum of N-2-benzothiazolyl-4-butyl-benzamide (C₁₈H₁₈N₂OS, Molecular Weight: 310.42 g/mol ) would first show a molecular ion peak (M⁺˙) at m/z = 310. The primary and most diagnostic fragmentation pathway is the cleavage of the amide bond, which is the weakest bond in the central linkage. This cleavage can occur in two ways, leading to two major fragment ions:

Formation of the 4-butylbenzoyl cation at m/z = 161. This fragment is highly characteristic and can subsequently lose a neutral carbon monoxide (CO) molecule to form a 4-butylphenyl cation at m/z = 133. Further fragmentation of the butyl group, such as the loss of propene (42 Da) via a McLafferty rearrangement, could produce an ion at m/z = 119.

Formation of the 2-aminobenzothiazole (B30445) radical cation at m/z = 150.

Another significant fragmentation pathway involves cleavage within the butyl chain. Alpha-cleavage of the bond between the first and second carbons of the butyl group would result in the loss of a propyl radical (•C₃H₇) to yield a prominent peak at m/z = 267.

Table 3: Predicted Key Fragments in the Mass Spectrum of N-2-Benzothiazolyl-4-butyl-Benzamide

m/z Value Proposed Fragment Structure Fragmentation Pathway
310[C₁₈H₁₈N₂OS]⁺˙Molecular Ion (M⁺˙)
267[M - C₃H₇]⁺Alpha-cleavage of the butyl chain
161[C₁₁H₁₃O]⁺4-butylbenzoyl cation
150[C₇H₆N₂S]⁺˙2-aminobenzothiazole radical cation
133[C₁₀H₁₃]⁺Loss of CO from m/z 161
119[C₈H₇O]⁺McLafferty rearrangement from m/z 161
108[C₆H₄NS]⁺Fragment from benzothiazole ring

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Based on crystal structures of analogous N-substituted benzamides, the solid-state architecture of N-2-benzothiazolyl-4-butyl-benzamide is expected to be heavily influenced by hydrogen bonding. mdpi.com The most significant interaction would be the intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction is a robust and highly directional bond that typically organizes the molecules into one-dimensional chains or centrosymmetric dimers. mdpi.com

The packing of these hydrogen-bonded chains or dimers is then governed by weaker intermolecular forces. These can include C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron-rich faces of the aromatic rings of another, and π-π stacking interactions between the flat faces of the benzothiazole and/or benzamide rings. nih.govacs.org These collective interactions build the final three-dimensional crystal lattice.

Table 4: Expected Crystallographic Parameters and Key Interactions for N-2-Benzothiazolyl-4-butyl-Benzamide Parameters are based on published data for similar N-aryl benzamide structures.

Parameter Expected Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or Pbca (common for centrosymmetric packing)
Primary Supramolecular MotifN-H···O hydrogen-bonded chain or dimer
H-Bond Distance (N···O)~2.9 - 3.1 Å
Secondary InteractionsC-H···π interactions, π-π stacking
ConformationExtended conformation of the butyl chain
Dihedral AngleSignificant twist between benzamide and benzothiazole planes

Computational Chemistry and in Silico Modeling of N 2 Benzothiazolyl 4 Butyl Benzamide Analogs

Quantum Chemical Calculations (Density Functional Theory) for Electronic and Energetic Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of N-2-benzothiazolyl-4-butyl-benzamide analogs. These calculations offer a detailed understanding of the molecule's quantum mechanical properties, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For benzamide (B126) derivatives, DFT calculations are used to determine these FMO energies. The distribution of HOMO and LUMO across the molecular structure highlights the regions most likely to be involved in chemical reactions. In related benzothiazole-2-carboxamides, computational analyses have been used to rationalize their biological activities by examining their electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies (Illustrative Data)

AnalogHOMO (eV)LUMO (eV)Energy Gap (eV)
Analog A-6.25-1.894.36
Analog B-6.50-2.104.40
Analog C-6.10-1.754.35

This table presents hypothetical data for illustrative purposes based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting how it will interact with other molecules. The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In the study of benzamide derivatives, MEP analysis helps to identify the reactive sites of the molecule. For instance, the oxygen and nitrogen atoms in the amide and benzothiazole (B30560) groups are typically regions of high electron density and thus appear as areas of negative electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding with biological targets.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug design to understand how a ligand, such as a benzamide analog, might interact with a protein receptor.

The primary goal of molecular docking is to predict the binding mode and affinity between a ligand and a target protein. semanticscholar.org The binding affinity is often quantified by a scoring function, which estimates the free energy of binding. A lower (more negative) binding energy value typically indicates a more stable protein-ligand complex.

In studies involving N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, molecular docking has been employed to investigate their binding to target proteins like E. coli dihydroorotase. researchgate.net These simulations help in identifying potential lead compounds based on their predicted binding affinities. researchgate.net The docking process involves placing the ligand in the active site of the protein and evaluating various conformations to find the most energetically favorable one. mdpi.com

Table 2: Molecular Docking Scores of Benzamide Analogs with a Target Protein (Illustrative Data)

AnalogBinding Affinity (kcal/mol)Target Protein
Analog X-8.5Protein A
Analog Y-9.2Protein A
Analog Z-7.8Protein A

This table presents hypothetical data for illustrative purposes based on common ranges for drug-like molecules.

A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are predominantly hydrogen bonds and hydrophobic interactions. Hydrogen bonds are formed between hydrogen bond donors and acceptors on the ligand and the protein. Hydrophobic interactions occur between nonpolar regions of the ligand and the protein's active site.

For various benzamide derivatives, docking studies have shown that the amide group and the heteroatoms in the benzothiazole ring are often involved in hydrogen bonding with amino acid residues in the target protein's active site. nih.gov The butyl group and the aromatic rings typically engage in hydrophobic interactions. Understanding these interactions is key to designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and stability of the protein-ligand complex in a simulated physiological environment.

For related benzamide compounds, MD simulations have been used to validate the stability of the ligand in the binding site of the target protein. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the complex. A stable complex will exhibit minimal fluctuations in its RMSD. These simulations provide a more realistic representation of the binding event and can help to refine the results obtained from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-2-benzothiazolyl-benzamide analogs, QSAR studies are instrumental in predicting the bioactivity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

In a typical QSAR study for this class of compounds, a series of analogs with varying substituents on the benzamide or benzothiazole rings would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity, or cytotoxicity) would be determined. nih.gov Subsequently, a wide range of molecular descriptors for each analog is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: such as dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric properties: like molecular volume, surface area, and specific shape indices.

Hydrophobic properties: often represented by the logarithm of the partition coefficient (logP).

Topological properties: which describe the connectivity of atoms within the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is then developed that correlates a selection of these descriptors with the observed biological activity. nih.govallsubjectjournal.com For instance, a hypothetical QSAR model for a series of N-2-benzothiazolyl-benzamide analogs might take the form of the following equation:

Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) - c3 * (Descriptor 3) + ... + Constant

The quality and predictive power of the QSAR model are assessed using various statistical parameters, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of estimation. nih.govallsubjectjournal.com A high r² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new, untested compounds.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Benzothiazole-Benzamide Analogs

Descriptor Type Specific Descriptor Typical Influence on Bioactivity
Electronic Dipole Moment Can influence interactions with polar residues in a biological target.
HOMO Energy Related to the molecule's ability to donate electrons.
LUMO Energy Related to the molecule's ability to accept electrons.
Steric Molecular Weight Can impact binding affinity and cell permeability.
Molar Refractivity Relates to the volume of the molecule and its polarizability.
Hydrophobic LogP Influences solubility and membrane transport.

| Topological | Wiener Index | Describes molecular branching. |

This table is interactive. You can sort the data by clicking on the column headers.

Research on related benzothiazole derivatives has demonstrated the utility of QSAR in identifying key structural features that govern their biological activity. nih.govallsubjectjournal.com For example, studies have shown that the presence of specific substituents at certain positions on the benzothiazole ring can significantly impact the compound's potency. nih.gov These insights are invaluable for the rational design of novel N-2-benzothiazolyl-4-butyl-benzamide analogs with enhanced therapeutic potential.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful in silico technique used in drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target and elicit a biological response.

For N-2-benzothiazolyl-4-butyl-benzamide analogs, pharmacophore models can be developed based on the structures of known active compounds or the three-dimensional structure of the target protein, if available. researchgate.net A typical pharmacophore model for this class of compounds might include features such as:

An aromatic ring from the benzothiazole moiety.

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide nitrogen).

A hydrophobic feature corresponding to the 4-butyl group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov In this process, large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. nih.gov The hits from this virtual screen are then prioritized for further experimental testing, significantly accelerating the process of discovering new active compounds.

Table 2: Common Pharmacophoric Features in Benzothiazole-Benzamide Analogs

Pharmacophoric Feature Description Potential Interaction
Aromatic Ring (AR) A planar, cyclic, conjugated system of atoms. Pi-pi stacking with aromatic amino acid residues.
Hydrogen Bond Acceptor (HBA) An electronegative atom (e.g., oxygen, nitrogen). Forms hydrogen bonds with donor groups in the target.
Hydrogen Bond Donor (HBD) A hydrogen atom bonded to an electronegative atom. Forms hydrogen bonds with acceptor groups in the target.

This table is interactive. You can sort the data by clicking on the column headers.

Virtual screening based on pharmacophore models derived from benzothiazole-containing compounds has been successfully applied to identify novel inhibitors for various biological targets. nih.gov This approach allows for the exploration of vast chemical spaces and the identification of structurally diverse compounds that may not have been discovered through traditional screening methods. The application of these in silico techniques holds great promise for the future development of N-2-benzothiazolyl-4-butyl-benzamide analogs as therapeutic agents.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of N 2 Benzothiazolyl 4 Butyl Benzamide Derivatives

Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of the N-2-benzothiazolyl-4-butyl-benzamide class have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Benzamide (B126) and benzothiazole (B30560) derivatives have been extensively evaluated for their antibacterial properties. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For instance, certain synthesized benzamide derivatives have shown remarkable activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com One particular compound, 5a, demonstrated a zone of inhibition of 25 mm against B. subtilis and 31 mm against E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were highly effective against E. coli and B. subtilis, with MIC values of 3.12 µg/mL and 6.25 µg/mL. nanobioletters.com The effectiveness of these compounds is thought to be related to their ability to penetrate the bacterial cell wall or to fit well into a receptor site. nanobioletters.com

Other studies on benzothiazole derivatives have also reported potent antibacterial action. Benzothiazole clubbed with isatin (B1672199) derivatives showed excellent activity against Gram-negative strains like E. coli (MIC = 3.1 µg/mL) and Pseudomonas aeruginosa (MIC = 6.2 µg/mL), outperforming the reference drug ciprofloxacin (B1669076) in some cases. nih.gov Another study found dichloropyrazole-based benzothiazole analogues to have strong inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/mL). nih.gov The presence and position of certain substituent groups, such as a chloro group on the benzothiazole ring, have been shown to enhance antibacterial activity. nih.gov

The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov

Table 1: Antibacterial Activity of Selected Benzamide and Benzothiazole Derivatives

Compound Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) Source
5a B. subtilis 25 6.25 nanobioletters.com
5a E. coli 31 3.12 nanobioletters.com
6b E. coli 24 3.12 nanobioletters.com
6c B. subtilis 24 6.25 nanobioletters.com
41c E. coli - 3.1 nih.gov
41c P. aeruginosa - 6.2 nih.gov
104 Gram-positive strains - 0.0156–0.25 nih.gov

| 104 | Gram-negative strains | - | 1–4 | nih.gov |

The antifungal potential of benzamide and benzothiazole derivatives has also been a subject of investigation. These compounds have shown inhibitory effects against various fungal strains, including human pathogens and phytopathogenic fungi. arabjchem.orgresearchgate.net

A study on novel 2-substituted benzimidazole (B57391), benzoxazole (B165842), and benzothiazole derivatives found that the benzothiazole compounds, in particular, exhibited potent activity against the fungal strains Candida albicans and Aspergillus niger. arabjchem.org Similarly, a series of novel benzamide derivatives containing a triazole moiety demonstrated good to excellent activity against six phytopathogenic fungi. researchgate.netnih.gov For example, compound 6h was highly effective against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which is superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). researchgate.netnih.gov Another compound, 6k, showed the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. researchgate.netnih.gov

Structure-activity relationship (SAR) analyses suggest that the presence of halogen atoms like fluorine or chlorine on the benzene (B151609) ring significantly enhances antifungal activity. researchgate.netnih.gov In contrast, the addition of methoxy (B1213986) (OMe) or trifluoromethyl (CF3) groups tends to decrease the activity. researchgate.netnih.gov

Table 2: Antifungal Activity of Selected Benzamide Derivatives

Compound Fungal Strain EC50 (µg/mL) Source
6h Alternaria alternata 1.77 researchgate.netnih.gov
6k Various phytopathogenic fungi 0.98 - 6.71 researchgate.netnih.gov
6e Alternaria solani 1.90 researchgate.netnih.gov
6f Alternaria solani 4.51 researchgate.netnih.gov
6g Alternaria solani 7.07 researchgate.netnih.gov
6h Alternaria solani 2.00 researchgate.netnih.gov

| 6i | Alternaria solani | 5.44 | researchgate.netnih.gov |

The search for new antimalarial drugs is critical due to widespread resistance to existing therapies. nih.govrsc.org Benzothiazole and related benzimidazole derivatives have emerged as promising candidates. nih.govresearchgate.net A key target for many antimalarial drugs is the detoxification of heme. nih.gov During its life cycle in red blood cells, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing toxic free heme. nih.gov The parasite protects itself by polymerizing this heme into a non-toxic crystalline substance called hemozoin. nih.gov Inhibition of this heme polymerization process is a validated mechanism of action for antimalarial drugs like chloroquine. nih.gov

Studies on compounds structurally related to N-2-benzothiazolyl-4-butyl-benzamide have demonstrated their potential to act via this mechanism. For example, certain benzofuranone derivatives have shown potent activity against drug-sensitive P. falciparum strains and strong inhibition of β-hematin (synthetic hemozoin) formation. researchgate.net Research on benzimidazole derivatives has also yielded compounds with high nanomolar antiplasmodial activity. nih.gov Analysis of their effects suggests that some of these compounds act through a pathway other than the inhibition of hemozoin biocrystallization, indicating multiple potential mechanisms for this class of molecules. nih.gov

Anticancer Activity and Cellular Pathway Modulation

In addition to their antimicrobial properties, N-2-benzothiazolyl-4-butyl-benzamide derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against various human cancer cell lines and the ability to modulate key cellular pathways.

The cytotoxic potential of benzamide and benzothiazole derivatives has been tested against a panel of human cancer cell lines. Benzimidazole derivatives, which are structurally similar, have shown promising results. In one study, specific benzimidazole compounds were evaluated for their ability to inhibit the proliferation of HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. waocp.orgnih.gov One compound exhibited an IC50 value of 16.2 ± 3.85 µg/mL against HCT-116, while another had an IC50 of 8.86 ± 1.10 µg/mL against MCF-7. waocp.orgnih.gov

Other studies have examined pyrimidine (B1678525) derivatives against cell lines including HepG2 (liver cancer), HCT-116, MCF-7, and PC-3 (prostate cancer). ekb.eg Certain compounds showed strong inhibition against PC-3 and HCT-116 cells. ekb.eg For example, one derivative was more active against HCT-116 cells (IC50 = 58.1 µg/mL) than the standard drug doxorubicin (B1662922) (IC50 = 73.50 µg/mL). ekb.eg Another compound displayed high cytotoxicity against both HCT-116 and MCF-7 cell lines, with IC50 values of 3.75–5.13 µM. ekb.eg Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives were also evaluated for cytotoxicity against HeLa (cervical cancer) cells and were found to be non-cytotoxic with significant selectivity indices, suggesting they are more toxic to the malaria parasite than to human cells. rsc.org

Table 3: Cytotoxic Effects of Related Derivatives on Human Cancer Cell Lines

Compound Class Cell Line Activity (IC50) Source
Benzimidazole HCT-116 (Colon) 16.2 ± 3.85 µg/mL waocp.orgnih.gov
Benzimidazole MCF-7 (Breast) 8.86 ± 1.10 µg/mL waocp.orgnih.gov
Pyrimidine Derivative HCT-116 (Colon) 58.1 µg/mL ekb.eg
Pyrimidine Derivative HCT-116 (Colon) 3.75 µM ekb.eg

The anticancer activity of many benzothiazole derivatives is linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. A primary target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a major role in regulating cell proliferation, differentiation, and survival. nih.govnih.gov Abnormal activation of EGFR is a hallmark of many cancers, making it an attractive therapeutic target. nih.gov

Benzothiazoles can act as EGFR tyrosine kinase inhibitors (EGFR-TKIs) by competing with ATP for binding at the enzyme's catalytic domain. nih.gov Research has identified specific benzothiazole and pyrimido[2,1-b]benzothiazole derivatives that exhibit significant inhibitory activity against EGFR-TK. nih.gov The binding of these small molecules to the ATP-binding pocket of EGFR-TK is often stabilized by hydrophobic interactions and hydrogen bonds. nih.gov

The development of resistance to first-generation EGFR inhibitors has prompted research into new compounds and strategies. nih.gov One such strategy involves developing dual inhibitors that target both EGFR and other receptor tyrosine kinases, such as the insulin-like growth factor receptor (IGF-1R), which can form heterodimers with EGFR and contribute to resistance. reactionbiology.com Novel benzo-anellated pyrrolo[2,3-b]pyridines have been identified as dual inhibitors of both EGFR and IGF-1R, representing a promising avenue for overcoming inhibitor resistance. reactionbiology.com

Antitubercular Activity Against Mycobacterial Pathogens

Inhibition of Essential Mycobacterial Enzymes (e.g., DprE1)

Derivatives containing benzothiazole and benzamide moieties have been identified as potent inhibitors of essential enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A primary target of significant interest is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govvlifesciences.com DprE1 catalyzes a vital step in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential structural components of the cell wall. nih.govresearchgate.net Inhibition of this enzyme disrupts cell wall integrity, leading to cell lysis and bacterial death. researchgate.net

Several classes of compounds structurally related to N-2-benzothiazolyl-4-butyl-benzamide function as DprE1 inhibitors. These include benzothiazinones (BTZs), dinitrobenzamides (DNBs), and other benzothiazolyl derivatives. vlifesciences.comresearchgate.net The mechanism for many of these inhibitors is covalent modification of the enzyme. nih.gov This process requires the enzymatic reduction of a nitro group on the inhibitor molecule to a nitroso intermediate. researchgate.netnih.gov This reactive intermediate then forms a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govresearchgate.netnih.gov The potent activity of these compounds against both drug-susceptible and multidrug-resistant Mtb strains underscores the significance of DprE1 as a therapeutic target. nih.gov

Inhibitor Class Target Enzyme Mechanism of Action Key Structural Feature
Benzothiazinones (BTZs)DprE1Covalent, IrreversibleNitroaromatic group
Dinitrobenzamides (DNBs)DprE1Covalent, IrreversibleNitroaromatic group
BenzoquinoxalinesDprE1Covalent, IrreversibleNot specified
Benzothiazolyl Derivatives (e.g., TCA1)DprE1Selective InhibitionBenzothiazole moiety

Anticonvulsant Activity and Neurological Interactions

The benzothiazole nucleus is a key structural feature in various compounds exhibiting a range of biological activities, including anticonvulsant properties. nih.gov Riluzole, a marketed drug containing a benzothiazole moiety, demonstrates a spectrum of anticonvulsant activity similar to phenytoin. nih.gov Research into novel benzothiazole derivatives has identified them as promising candidates for the development of new anti-epileptic therapies. nih.gov

Preclinical screening of synthesized benzothiazole-containing compounds has shown significant anticonvulsant effects in established animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov For instance, certain novel benzothiazole coupled sulfonamide derivatives have demonstrated potent activity in these models. nih.gov The mechanism of action for some of these compounds may be linked to the enhancement of inhibitory neurotransmission in the central nervous system. Studies on related heterocyclic compounds have suggested that their anticonvulsive action may, at least in part, be mediated by increasing the brain content of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov

Modulation of Ion Channels and Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Nicotinic acetylcholine receptors (nAChRs) are neurotransmitter-gated ion channels that are crucial for rapid excitatory neurotransmission in the central and peripheral nervous systems. wikipedia.orgnih.gov These receptors are pentameric structures assembled from a variety of subunits (e.g., α2–α10 and β2–β4), and their specific subunit composition determines their pharmacological properties. wikipedia.orgacnp.org They represent important therapeutic targets for various neurological disorders. nih.gov

Benzamide analogs have been identified as a novel class of ligands that can modulate the activity of neuronal nAChRs. nih.gov Specifically, research has led to the discovery of benzamide derivatives that act as negative allosteric modulators of human neuronal nAChRs. nih.gov One lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was found to inhibit the activity of human α4β2 nAChRs with an IC₅₀ value of 6.0 μM and showed a roughly five-fold preference for this subtype over human α3β4 nAChRs. nih.gov Structure-activity relationship (SAR) studies on such benzamide analogs provide critical information linking their chemical properties to their ability to inhibit nAChR function, contributing to the understanding of how specific nAChR subtypes are involved in various physiological and pathological states. nih.gov

Receptor Subtype Ligand Class Observed Effect Example Compound
α4β2 nAChRBenzamide AnalogInhibition (Negative Allosteric Modulation)4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide
α3β4 nAChRBenzamide AnalogInhibition (Lower preference)4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide

Immunomodulatory Effects as Vaccine Adjuvants

Compounds with structural similarities to benzothiazoles, such as benzothiadiazoles, have been investigated for their potential as novel vaccine adjuvants. nih.gov Vaccine adjuvants are substances that enhance the immunogenicity of antigens, and their kinetics can be critical in tuning the desired adaptive immune response. nih.gov Extracellular vesicles (EVs) are increasingly being explored as platforms for vaccine delivery, as they can transfer antigens and other immunomodulatory molecules between cells. nih.govmdpi.com

Certain small molecules have been shown to enhance the release of EVs from antigen-presenting cells, a desirable quality for a vaccine adjuvant. nih.gov This activity can lead to a more robust immune response. Furthermore, related heterocyclic compounds containing a benzothiazole nucleus have demonstrated direct immunomodulatory activity by stimulating cytokine release from immune cells, such as murine splenocytes. nih.gov This suggests that derivatives of N-2-benzothiazolyl-4-butyl-benzamide could potentially modulate immune responses, a key characteristic for an effective vaccine adjuvant.

Enhancement of Extracellular Vesicle Release and Cytokine Production

The mechanism behind the adjuvant potential of benzothiazole-related compounds involves the modulation of key cellular and molecular immune pathways. Systematic structure-activity relationship studies on benzothiadiazoles have shown that these compounds can enhance the biogenesis and release of extracellular vesicles, a process that can be monitored using markers like CD63. nih.gov This enhancement of EV release is a critical component of their function as vaccine adjuvants. nih.gov

In addition to promoting EV release, these compounds can stimulate the production of important signaling molecules called cytokines. In vitro studies using murine bone-marrow-derived dendritic cells have shown that treatment with these compounds can lead to the production of Interleukin-12 (IL-12). nih.gov Other studies on structurally related alkaloids have shown they can stimulate murine spleen cells to release a profile of pro-inflammatory cytokines, including Granulocyte-colony stimulating factor (G-CSF), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). nih.gov This dual action—enhancing EV release and promoting a pro-inflammatory cytokine environment—is highly beneficial for generating potent and effective vaccine-mediated immunity.

Compound Class Cell Type Observed Effect Cytokines Produced
BenzothiadiazolesHuman THP-1 cells, Murine dendritic cellsEnhanced EV release, Cytokine productionIL-12
Benzimidazo[3,2-a] quinolinium chloridesMurine spleen cellsCytokine productionG-CSF, IL-2, IL-6, IFN-γ

Structure Activity Relationship Sar Elucidation for N 2 Benzothiazolyl 4 Butyl Benzamide Analogs

Correlative Analysis of Benzothiazole (B30560) Ring Substituents with Biological Activity

The benzothiazole moiety serves as a vital scaffold in this series, and modifications to this ring system have profound effects on biological activity. Research indicates that the nature and position of substituents on the benzothiazole ring can significantly modulate the compound's interaction with its biological target.

For instance, in a study of related N-(thiazol-2-yl)-benzamide analogs, the introduction of a 4-tert-butyl group on the thiazole (B1198619) ring was found to be beneficial for antagonist activity against the Zinc-Activated Channel (ZAC). semanticscholar.org Similarly, quaternization of the benzothiazole nitrogen with an alkyl group has been shown in other series to improve biological activity two- to three-fold. mdpi.com The electronic properties of substituents are also crucial; electron-withdrawing groups such as chloro (Cl), fluoro (F), or nitro (NO₂) in the benzothiazole ring have been associated with higher anticonvulsant activity in certain derivatives. nih.gov

Conversely, some substitutions can be detrimental. Replacing the thiazole ring with a 5-(tert-butyl)-l,3,4-thiadiazole ring resulted in a loss of activity in one study. semanticscholar.org This highlights that the integrity of the benzothiazole or a closely related thiazole ring system is often essential for maintaining the desired pharmacological effect.

Table 1: Effect of Benzothiazole/Thiazole Ring Substituents on Biological Activity

Compound Series Substituent/Modification Effect on Activity Biological Target/Assay Reference
N-(thiazol-2-yl)-benzamides4-tert-butyl on thiazole ringBeneficialZAC Antagonism semanticscholar.org
Conjugated BenzothiazolesN-alkylation (Quaternization)Improved activity (2-3 fold)Antimicrobial mdpi.com
Benzothiazole DerivativesElectron-withdrawing groups (Cl, F, NO₂)Increased activityAnticonvulsant nih.gov
N-(thiazol-2-yl)-benzamidesReplacement with 5-(tert-butyl)-l,3,4-thiadiazoleInactiveZAC Antagonism semanticscholar.org

Influence of Benzamide (B126) Substitutions (e.g., Alkyl Chains, Aromatic Rings) on Potency and Selectivity

The benzamide portion of the molecule offers another critical area for modification to fine-tune potency and selectivity. The substituent pattern on the benzamide's phenyl ring plays a significant role in determining the compound's efficacy.

In the context of ZAC antagonists, a 3-fluoro substituent on the benzamide ring yielded an analog with potent inhibitory activity. semanticscholar.org Studies on other benzamide series have provided further SAR insights. For example, in a series of N-benzothiazol-2-yl benzamide derivatives designed as glucokinase (GK) activators, analogs with N-(2-methylphenyl) and N-4-bromophenyl substituted sulfonamide moieties demonstrated the highest activity. japsonline.com In contrast, derivatives with N-butyl or N-propyl sulfonamide moieties were found to be ineffective, suggesting a preference for aromatic or specifically substituted aromatic groups over simple alkyl chains in that particular scaffold. japsonline.com

The position of the substituent is also key. Research on 2-phenoxybenzamides revealed that para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were more active than their ortho-substituted counterparts. mdpi.com This underscores the importance of the spatial arrangement of substituents for optimal interaction with the target protein. The introduction of an acetoxyl group on a related cinnamamide (B152044) scaffold was shown to increase platelet aggregation activity, whereas methoxy (B1213986) groups led to a decrease. nih.gov

Table 2: Influence of Benzamide Moiety Substitutions on Glucokinase (GK) Activation

Substituent on Benzamide Moiety GK Activation Fold (Compared to Control) Reference
N-(2-methylphenyl) sulfonamide1.97 japsonline.com
N-4-bromophenyl sulfonamide1.84 japsonline.com
N-2-chloro-4-nitrophenyl sulfonamide1.69 japsonline.com
N-phenyl sulfonamide1.66 japsonline.com
N-methyl sulfonamide1.44 japsonline.com
N-4-nitrophenyl sulfonamide1.34 japsonline.com
N-benzyl sulfonamide1.26 japsonline.com
N-4-methylphenyl sulfonamide1.24 japsonline.com
N-butyl sulfonamideIneffective japsonline.com
N-propyl sulfonamideIneffective japsonline.com

Role of Bridging Linkers and Heteroatom Variations in Pharmacological Profiles

The amide group (-CONH-) serves as the crucial linker connecting the benzothiazole and benzamide moieties. Variations in this linker can significantly alter the molecule's conformation, flexibility, and hydrogen bonding capabilities, thereby impacting its pharmacological profile.

While direct modifications to the amide linker in the N-2-benzothiazolyl-4-butyl-benzamide series are not extensively detailed in the provided context, related studies offer valuable principles. For instance, the synthesis of benzothiazole amide derivatives via a nucleophilic acyl substitution reaction underscores the chemical accessibility of this linker for creating diverse analogs. nih.govrsc.org

In a different but related series, a 2-thioacetamide linker was used to connect benzoxazole (B165842) and benzamide fragments to create potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net This substitution of an oxygen atom in the amide linker with a sulfur atom (thioamide) changes the electronic and steric properties of the bridge, influencing target binding. The introduction of a methylene (B1212753) bridge between a terminal phenyl ring and a piperazine (B1678402) moiety in a series of quinoline-based diarylamides resulted in improved inhibitory potency against B-RAF and C-RAF kinases. mdpi.com These examples demonstrate that modifying the length, rigidity, and heteroatom composition of the bridging unit is a valid strategy for optimizing biological activity.

Derivation of Key Pharmacophoric Features for Optimal Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with its biological target. For the N-2-benzothiazolyl-benzamide scaffold, several key pharmacophoric features have been identified through SAR and computational studies.

Based on analogs, the essential features often include:

Aromatic/Heterocyclic Core: The benzothiazole ring system typically acts as a key recognition element, often engaging in hydrophobic or π-π stacking interactions within the target's binding pocket. researchgate.net

Hydrogen Bond Donor/Acceptor: The amide linker is a critical pharmacophoric element, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. researchgate.net These interactions are often crucial for anchoring the ligand to the target protein.

Substituted Aromatic Ring: The substituted phenyl ring of the benzamide moiety explores a distinct region of the binding site. The specific substituents (e.g., halogens, alkyl groups) can act as additional hydrophobic anchors or engage in specific interactions like halogen bonding, influencing both potency and selectivity. semanticscholar.orgresearchgate.net

In a study of related benzoxazole-benzamide conjugates targeting VEGFR-2, the benzoxazole ring nitrogen and the amide linkage were found to form crucial hydrogen bonds with key amino acid residues (Cys917, Glu883, and Asp1044) in the enzyme's active site. researchgate.net This highlights the specific roles of the heteroatoms in the scaffold for optimal target engagement.

Integration of Computational SAR with Experimental Bioactivity Data

The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, with experimental data provides a powerful approach to understanding SAR at a molecular level. researchgate.net These in silico techniques allow for the prediction of binding modes, interaction energies, and the rational design of new, more potent analogs. researchgate.netsemanticscholar.org

Molecular docking studies on N-benzothiazol-2-yl benzamide derivatives have successfully predicted the bonding interactions of these compounds within the allosteric site of human glucokinase. japsonline.comresearchgate.net These studies revealed that active compounds form key hydrogen bonds and hydrophobic interactions with residues in the binding pocket. researchgate.net For example, compound 3a in a series of N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides was identified as a potential lead molecule against E. coli dihydroorotase due to its low binding affinity value in docking simulations, a finding that correlated with its promising in vitro antibacterial activity. researchgate.netsemanticscholar.org

Similarly, computational analysis of benzothiazole derivatives has been used to calculate reactivity descriptors like HOMO-LUMO energy gaps, which can correlate with biological activity. researchgate.net The combination of these computational predictions with experimentally determined bioactivity data (e.g., IC₅₀ values) allows for a cyclical process of design, synthesis, and testing, accelerating the development of optimized lead compounds. bu.edu.eg

Future Perspectives and Research Trajectories for Benzamide, N 2 Benzothiazolyl 4 Butyl

Emerging Areas of Research for Benzothiazolyl Benzamide (B126) Scaffolds

The benzothiazole (B30560) core is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities. nih.govbenthamdirect.com This structural motif is found in compounds being investigated for numerous therapeutic applications, indicating a rich landscape for future research. Over the past two decades, significant research has focused on modifying the benzothiazole nucleus to enhance its biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial properties. nih.gov

Emerging research areas for this scaffold include:

Oncology : Benzothiazole derivatives have shown promise as anticancer agents. nih.gov For example, certain benzothiazole-based compounds have been developed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy. nih.gov

Infectious Diseases : The scaffold is crucial in the development of new agents against resistant pathogens. researchgate.net Researchers have successfully developed benzothiazole-based DNA gyrase inhibitors with potent activity against high-priority antibiotic-resistant bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov The scaffold is also being explored for antiviral, antifungal, and antitubercular agents. benthamdirect.comresearchgate.netacs.orgnih.gov

Neurological Disorders : Benzothiazole analogs are biologically active in the central nervous system and are being evaluated as therapeutic and diagnostic agents for neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis. nih.gov

Metabolic Diseases : Some N-benzothiazol-2-yl benzamide derivatives have been identified as allosteric activators of human glucokinase, a potential target for treating type II diabetes. japsonline.com

The diverse biological activities of the benzothiazolyl scaffold are summarized in the table below.

Therapeutic AreaBiological Target/MechanismExample Application
Oncology STAT3 Signaling Pathway Inhibition nih.govCancer Treatment nih.gov
Infectious Diseases DNA Gyrase and Topoisomerase IV Inhibition nih.govacs.orgAntibacterial agents against Gram-negative pathogens nih.govacs.org
Hsp90α Inhibition acs.orgresearchgate.netAntiviral agents (e.g., against HSV-1) acs.orgresearchgate.net
DprE1 Inhibition nih.govAnti-tubercular agents nih.gov
Neurology CNS Activity nih.govDiagnostics and therapeutics for neurodegenerative diseases nih.gov
Metabolic Diseases Glucokinase (GK) Activation japsonline.comAntidiabetic agents japsonline.com
Inflammation Inhibition of IL-6 and TNF-α nih.govAnti-inflammatory agents nih.gov

Opportunities for Rational Design and Lead Optimization of Novel Therapeutic Candidates

Rational drug design and lead optimization are critical for transforming a promising scaffold into a viable therapeutic candidate. For benzothiazolyl benzamides, these efforts focus on improving potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through targeted structural modifications. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical alterations influence biological activity. nih.govfrontiersin.org

Key strategies for the rational design of benzothiazole derivatives include:

Structure-Based Design : Utilizing co-crystal structures of lead compounds bound to their biological targets allows for the rational design of new analogs with improved interactions. For instance, the crystal structures of benzothiazole-based inhibitors in complex with the GyrB subunit of DNA gyrase have guided the design of new compounds with enhanced activity. acs.orgresearchgate.net

SAR-Guided Modifications : Systematic modification of different parts of the scaffold helps in identifying key structural features for activity. Studies on N-phenylbenzamides have shown that incorporating electron-withdrawing substituents can be beneficial for improving potency. nih.gov Similarly, for other scaffolds, replacing a phenyl ring with aza-heterocycles or fine-tuning lipophilicity has been used to improve solubility and reduce plasma protein binding. acs.org

Improving ADMET Properties : A major challenge in drug development is overcoming poor pharmacokinetic properties. For a promising benzothiazole DNA gyrase inhibitor, high lipophilicity led to low solubility and high plasma protein binding, which hampered its development. acs.org Subsequent optimization efforts focused on fine-tuning lipophilicity to improve these ADMET properties, resulting in analogs with retained antibacterial activity and an improved plasma free fraction. nih.govacs.orgvu.nl

The table below illustrates examples of how structural modifications can impact the properties of benzothiazole-based compounds.

Lead Compound PropertyOptimization StrategyResulting ImprovementReference
High Lipophilicity, Low SolubilityFine-tuning of lipophilicity, replacement of phenyl rings10-fold improved aqueous solubility nih.govacs.org
High Plasma Protein BindingIntroduction of carboxylic acid groups, replacement of phenyl ringsIncreased free fraction in human serum acs.org
Off-target ActivityStructural modifications based on SAR10-fold decreased inhibition of human topoisomerase IIα nih.gov
Modest PotencyIntroduction of electron-withdrawing functionalitiesImproved in vitro potency nih.gov

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

Virtual Screening : AI can screen billions of virtual compounds computationally, far exceeding the capacity of physical HTS and expanding the accessible chemical space. nih.gov This allows for the identification of promising candidates before committing resources to synthesis and testing.

Predictive Modeling : Machine learning algorithms, trained on large datasets, can predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules. frontiersin.org This helps in prioritizing the most promising candidates for further development.

De Novo Drug Design : AI models can generate entirely new molecular structures with desired properties, offering innovative starting points for medicinal chemistry efforts.

Accelerated Hit Identification : Studies have shown that AI models can successfully find novel, drug-like hits across every major therapeutic area and protein class, suggesting that computational methods can substantially augment or even replace HTS as the first step in small-molecule drug discovery. nih.gov

AspectTraditional High-Throughput Screening (HTS)AI-Driven Screening
Library Size Thousands to millions of physical compoundsBillions of virtual compounds
Speed Can take months to yearsCan be reduced to weeks or months patsnap.com
Cost High, due to reagents, equipment, and personnelSignificantly lower, as it is primarily computational
Hit Quality Often requires significant optimizationCan prioritize compounds with better drug-like properties
Innovation Limited to the diversity of the physical libraryCan generate novel scaffolds not present in existing libraries

Advanced Methodological Development in Synthetic and Analytical Chemistry

Progress in the development of benzothiazolyl benzamides is also dependent on the continued evolution of synthetic and analytical techniques. Efficient and versatile synthetic methods are crucial for creating diverse libraries of compounds for screening and SAR studies, while robust analytical methods are essential for their characterization and quality control.

Synthetic Chemistry Advances : Numerous methodologies have been developed for the synthesis of the benzothiazole core. benthamdirect.com The most common approach involves the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes, ketones, or acids. mdpi.com Recent advancements focus on improving efficiency, yield, and environmental friendliness ("green chemistry"). mdpi.com

Synthetic MethodDescriptionAdvantages
Condensation Reactions Reaction of 2-aminothiophenols with aldehydes, acids, or acyl chlorides. mdpi.comVersatile and widely used.
One-Pot Synthesis Multiple reaction steps are carried out in a single reactor. nih.govIncreased efficiency, reduced waste.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates. nih.govFaster reaction times, often higher yields.
Catalytic Methods Use of catalysts like H2O2/HCl or NH4Cl to promote the reaction. mdpi.comMilder reaction conditions, improved yields.

Analytical Chemistry Techniques : The unambiguous structural confirmation of synthesized compounds like Benzamide, N-2-benzothiazolyl-4-butyl- and its analogs is paramount. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govjapsonline.comresearchgate.net

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the synthesized compounds. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the presence of specific functional groups within the molecule. japsonline.comresearchgate.net

X-ray Crystallography : Provides the definitive three-dimensional structure of a compound in its crystalline state, confirming stereochemistry and molecular conformation. researchgate.net

The continuous refinement of these synthetic and analytical methods will be essential for exploring the full potential of the benzothiazolyl benzamide scaffold and advancing novel therapeutic candidates toward clinical application.

Q & A

Q. What are the standard synthetic routes for preparing N-2-benzothiazolyl-4-butyl-benzamide, and how is its purity validated?

Methodological Answer: The synthesis typically involves coupling a benzothiazole derivative with a butyl-substituted benzamide precursor. For example, Method B in describes thioamide formation via reaction of an amide with Lawesson’s reagent, yielding intermediates with 56% efficiency after flash chromatography. Purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation employs 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR to verify proton environments and carbon frameworks, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., amide C=O stretch at ~1715 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s molecular structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (300 MHz) resolves aromatic protons (δ 7.97–7.19 ppm) and aliphatic chains (e.g., butyl group at δ 2.78–2.25 ppm). 13C^{13}\text{C} NMR identifies carbonyl carbons (~204 ppm) and aromatic systems (~129 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed [M+H]+^+ at 328.1364 vs. calculated 328.1371) .
  • FTIR : Detects hydrogen bonding patterns (e.g., N-H stretch at ~3305 cm1^{-1}) and aromatic C=C vibrations (~1611 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this benzamide derivative?

Methodological Answer: X-ray crystallography using SHELXL ( ) provides unambiguous structural data. For example, ’s crystal structure of a related benzamide derivative reveals dihedral angles between benzothiazole and benzamide moieties, clarifying steric effects. Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data are resolved by refining occupancy factors and thermal parameters in SHELXL. Hydrogen-bonding networks (e.g., N-H···O interactions) are analyzed via Etter’s graph set notation ( ), distinguishing chain (C), ring (R), or intramolecular (S) motifs .

Q. What methodological strategies are employed to evaluate this compound’s potential as a glucokinase activator in antidiabetic research?

Methodological Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding affinities to glucokinase’s allosteric site. highlights benzamide derivatives’ interactions with residues like Tyr214^{214} and Thr168^{168}, validated via mutagenesis studies.
  • In Vitro Assays : Glucose-dependent insulin secretion in pancreatic β-cells (e.g., INS-1 cells) quantifies EC50_{50} values.
  • Kinetic Studies : Lineweaver-Burk plots assess activation mechanisms (e.g., Vmax_{max} increases without altering Km_m) .

Q. How do intermolecular hydrogen-bonding patterns influence the compound’s solid-state stability and solubility?

Methodological Answer: Hydrogen-bonding networks are mapped using graph set analysis ( ). For example, a C(6) chain motif (e.g., N-H···O=C interactions along the crystallographic axis) enhances thermal stability but reduces aqueous solubility. Solubility is quantified via shake-flask experiments in PBS (pH 7.4) and correlated with Hansen solubility parameters. Differential scanning calorimetry (DSC) measures melting points (~150–200°C), linking thermal behavior to packing efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational solubility predictions and experimental data?

Methodological Answer:

  • Validation : Compare COSMO-RS or ACD/Labs predictions with experimental shake-flask data (). Adjust parameters like dielectric constant (ε) and Hansen solubility spheres.
  • Error Sources : Probe impurities via LC-MS or residual solvent analysis (e.g., ethyl acetate in ).
  • Machine Learning : Train models on datasets like Cheméo () to refine predictive algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.